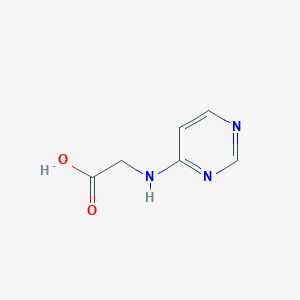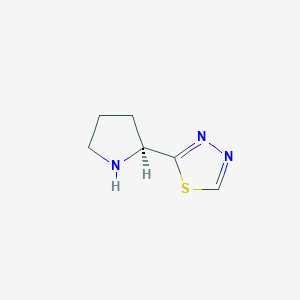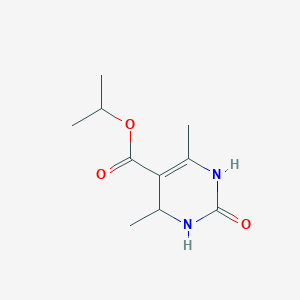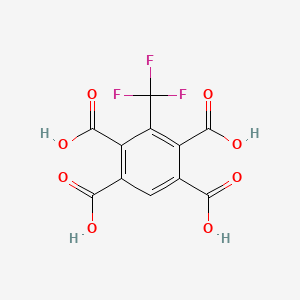
6,7-Dibromo-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromo-4(3H)-quinazolinone is a heterocyclic organic compound with the molecular formula C8H4Br2N2O It is a derivative of quinazolinone, characterized by the presence of two bromine atoms at the 6th and 7th positions of the quinazolinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-4(3H)-quinazolinone typically involves the bromination of 4(3H)-quinazolinone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
化学反应分析
Types of Reactions
6,7-Dibromo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidation can lead to the formation of quinazolinone derivatives with higher oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while reduction can produce partially or fully reduced derivatives.
科学研究应用
6,7-Dibromo-4(3H)-quinazolinone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and cellular pathways.
Industrial Applications:
作用机制
The mechanism of action of 6,7-Dibromo-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
6,7-Dibromo-4-methoxy-1H-indole: Another brominated heterocyclic compound with potential biological activity.
6,7-Dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one: A structurally related compound with different functional groups.
Uniqueness
6,7-Dibromo-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct chemical and biological properties. Its dual bromine substitution enhances its reactivity and potential for diverse applications compared to similar compounds.
属性
CAS 编号 |
17519-00-5 |
|---|---|
分子式 |
C8H4Br2N2O |
分子量 |
303.94 g/mol |
IUPAC 名称 |
6,7-dibromo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |
InChI 键 |
ZVBARRGHYFXUJI-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)Br)N=CNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)






![4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099567.png)


![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)

![3,4-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B13099602.png)

